5-Methylspiro[chroman-2,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine rings in its structure makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride typically involves the condensation of chroman derivatives with piperidine under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched spiro compounds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization and condensation reactions. The scalability of these methods is crucial for producing the compound in large quantities, often requiring optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methylspiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxyspiro[chroman-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chroman-2,4’-piperidine] hydrochloride
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
5-Methylspiro[chroman-2,4’-piperidine] hydrochloride stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClNO |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
5-methylspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-3-2-4-13-12(11)5-6-14(16-13)7-9-15-10-8-14;/h2-4,15H,5-10H2,1H3;1H |
InChI Key |
CUPMMXCQGGBYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3(CCNCC3)OC2=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.